molecular formula C23H18ClFN2O3S B2511653 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide CAS No. 686749-02-0

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2511653
CAS No.: 686749-02-0
M. Wt: 456.92
InChI Key: IWDHPVXKYIGWJU-UHFFFAOYSA-N
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Description

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a sulfonamide-linked indole derivative with a 2-chlorophenylmethyl substitution at the indole’s 1-position and an acetamide group at the 3-position, terminating in a 2-fluorophenyl moiety. Its molecular formula is C₂₃H₁₈ClFN₂O₃S, with a molecular weight of 480.92 g/mol (inferred from analogs in ).

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c24-18-9-3-1-7-16(18)13-27-14-22(17-8-2-6-12-21(17)27)31(29,30)15-23(28)26-20-11-5-4-10-19(20)25/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDHPVXKYIGWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Once the indole core is prepared, it undergoes further functionalization to introduce the sulfonyl and acetamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

a. N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
  • Substituents :
    • Indole: 4-fluorobenzyl (vs. 2-chlorophenylmethyl in Compound A).
    • Acetamide: 2,3-dimethylphenyl (vs. 2-fluorophenyl).
  • Molecular Weight : 450.53 g/mol.
  • Key Differences: The 4-fluorobenzyl group reduces steric hindrance compared to the 2-chlorophenylmethyl in Compound A.
b. 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Substituents :
    • Indole: 3-fluorobenzyl.
    • Acetamide: 2-(trifluoromethyl)phenyl.
  • Molecular Weight : 529.46 g/mol.
  • Key Differences: The 3-fluorobenzyl group may alter π-π stacking interactions compared to Compound A’s 2-chlorophenylmethyl.
c. N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide ()
  • Substituents :
    • Indole: 2-methylbenzyl.
    • Acetamide: 4-ethoxyphenyl.
  • Molecular Weight : 462.56 g/mol.
  • Key Differences :
    • The 2-methylbenzyl group (electron-donating methyl) reduces electronegativity compared to Compound A’s 2-chlorophenylmethyl.
    • The 4-ethoxyphenyl substituent introduces an electron-donating ethoxy group, which may reduce oxidative metabolism but increase susceptibility to hydrolysis .

Functional Group Modifications

a. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
  • Substituents :
    • Sulfanyl (S–) instead of sulfonyl (SO₂–).
    • Indole: 2-(azepanyl-2-oxoethyl).
  • Key Differences: The sulfanyl group is less polar than sulfonyl, reducing solubility and hydrogen-bonding capacity.
b. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide ()
  • Substituents :
    • Indole: 4-chlorobenzoyl (carbonyl-linked) and 5-methoxy.
    • Acetamide: Linked to a 4-fluorophenylsulfonamide.
  • Key Differences :
    • The benzoyl group (electron-withdrawing) and methoxy substituent (electron-donating) create a complex electronic profile compared to Compound A’s simpler benzyl substitution.
    • The sulfonamide linkage to 4-fluorophenyl may enhance stability but reduce bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Indole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups
Compound A 2-Chlorophenylmethyl 2-Fluorophenyl 480.92 Sulfonyl
N-(2,3-Dimethylphenyl)-... () 4-Fluorobenzyl 2,3-Dimethylphenyl 450.53 Sulfonyl
2-[1-(3-Fluorobenzyl)... () 3-Fluorobenzyl 2-(Trifluoromethyl)phenyl 529.46 Sulfonyl
N-(4-Ethoxyphenyl)-... () 2-Methylbenzyl 4-Ethoxyphenyl 462.56 Sulfonyl

Table 2: Pharmacokinetic Trends in Analogs

Substituent Type (Indole) Substituent Type (Acetamide) Metabolic Stability Likely Bioavailability
Halogenated (Cl, F) Halogenated (F) High Moderate-High
Alkyl (Methyl) Alkoxy (Ethoxy) Moderate Low-Moderate
Carbonyl (Benzoyl) Sulfonamide Low Low

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that combines an indole moiety with a sulfonamide group, which is often associated with various biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3SC_{18}H_{18}ClN_3O_3S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The structure includes:

  • An indole ring , known for its role in numerous biologically active compounds.
  • A sulfonamide group , which can enhance solubility and biological interactions.
  • A chlorophenyl group , which may influence the compound's pharmacological properties.

Anticancer Properties

Research has indicated that compounds with indole and sulfonamide functionalities exhibit significant anticancer activity. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may share similar properties due to its structural components.

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA549 (Lung Cancer)TBDInduction of apoptosis
Related Indole DerivativeMCF-7 (Breast Cancer)1.88CDK2 inhibition

Antimicrobial Activity

The sulfonamide group is also known for its antimicrobial properties. Compounds featuring this group have demonstrated effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial folate synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The indole structure may interact with various receptors, influencing cellular signaling pathways.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole-based compounds in cancer therapy. For instance, a study involving related indole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications on biological activity.

Example Study

In a study examining a series of indole derivatives:

  • Compounds were tested against various cancer cell lines.
  • Results showed that modifications to the indole structure significantly affected IC50 values, with some derivatives achieving IC50 values as low as 0.98 μM against specific cancer types.

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